molecular formula C30H29Cl2FN2O4 B12368356 CMKLR1 antagonist 1

CMKLR1 antagonist 1

Cat. No.: B12368356
M. Wt: 571.5 g/mol
InChI Key: PSFVPDVRKIFGLA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CMKLR1 antagonist 1 involves the use of 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) as a key intermediate . The synthetic route typically includes the following steps:

    Formation of α-NETA: This involves the reaction of α-naphthoyl chloride with ethyltrimethylammonium iodide under controlled conditions.

    Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.

Chemical Reactions Analysis

CMKLR1 antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Properties

Molecular Formula

C30H29Cl2FN2O4

Molecular Weight

571.5 g/mol

IUPAC Name

(3S)-3-[4-[[1-cyclopentyl-3-[3,5-dichloro-4-(hydroxymethyl)phenyl]-4-fluoroindazol-6-yl]methoxy]phenyl]butanoic acid

InChI

InChI=1S/C30H29Cl2FN2O4/c1-17(10-28(37)38)19-6-8-22(9-7-19)39-16-18-11-26(33)29-27(12-18)35(21-4-2-3-5-21)34-30(29)20-13-24(31)23(15-36)25(32)14-20/h6-9,11-14,17,21,36H,2-5,10,15-16H2,1H3,(H,37,38)/t17-/m0/s1

InChI Key

PSFVPDVRKIFGLA-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC3=C(C(=C2)F)C(=NN3C4CCCC4)C5=CC(=C(C(=C5)Cl)CO)Cl

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC3=C(C(=C2)F)C(=NN3C4CCCC4)C5=CC(=C(C(=C5)Cl)CO)Cl

Origin of Product

United States

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